4-(4-fluorobenzoyl)-1-piperazinecarbaldehyde
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Overview
Description
4-(4-fluorobenzoyl)-1-piperazinecarbaldehyde (referred to as FBPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FBPA is a piperazine derivative that contains a fluorobenzoyl group. This compound has shown promising results in studies related to medicinal chemistry, organic chemistry, and biochemistry. In
Mechanism of Action
The mechanism of action of FBPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. FBPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and pain. FBPA has also been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and cell survival.
Biochemical and Physiological Effects:
FBPA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. FBPA has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, FBPA has been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
FBPA has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been found to be stable under various conditions. However, FBPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, FBPA can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions related to FBPA. One area of research is the development of new analogs of FBPA with improved properties. Another area of research is the investigation of the mechanism of action of FBPA. Further studies are needed to fully understand how FBPA works and how it can be used to treat various diseases. In addition, more research is needed to explore the potential applications of FBPA in other fields such as material science.
Synthesis Methods
The synthesis method of FBPA involves the reaction of 4-fluorobenzoyl chloride and piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields FBPA as a white solid. The purity of the compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
FBPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to have antitumor, anti-inflammatory, and analgesic properties. FBPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models.
FBPA has also been studied for its potential use in organic chemistry. It has been found to be an effective reagent for the synthesis of various compounds such as pyrazoles and pyridines. FBPA has been used as a building block for the synthesis of more complex molecules.
properties
IUPAC Name |
4-(4-fluorobenzoyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-11-3-1-10(2-4-11)12(17)15-7-5-14(9-16)6-8-15/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUOPYUNLKYVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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